N-[(E)-[(4-fluorophenyl)-(4-piperidin-1-ylphenyl)methylidene]amino]aniline
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Overview
Description
N-[(E)-[(4-fluorophenyl)-(4-piperidin-1-ylphenyl)methylidene]amino]aniline is a Schiff base compound Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-[(4-fluorophenyl)-(4-piperidin-1-ylphenyl)methylidene]amino]aniline typically involves the condensation reaction between an aldehyde and a primary amine. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction can be catalyzed by acids or bases to increase the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-[(4-fluorophenyl)-(4-piperidin-1-ylphenyl)methylidene]amino]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction will produce amines.
Scientific Research Applications
N-[(E)-[(4-fluorophenyl)-(4-piperidin-1-ylphenyl)methylidene]amino]aniline has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of advanced materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of N-[(E)-[(4-fluorophenyl)-(4-piperidin-1-ylphenyl)methylidene]amino]aniline involves its interaction with molecular targets such as enzymes and receptors. The Schiff base moiety can form reversible covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular pathways, modulating various biological processes.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- (E)-(4-fluorophenylimino)methyl)naphthalen-2-ol
- N′-[(1E)-(4–Fluorophenyl)methylidene]adamantane-1-carbohydrazide
Uniqueness
N-[(E)-[(4-fluorophenyl)-(4-piperidin-1-ylphenyl)methylidene]amino]aniline is unique due to its structural features, including the presence of both fluorophenyl and piperidinyl groups
Properties
IUPAC Name |
N-[(E)-[(4-fluorophenyl)-(4-piperidin-1-ylphenyl)methylidene]amino]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN3/c25-21-13-9-19(10-14-21)24(27-26-22-7-3-1-4-8-22)20-11-15-23(16-12-20)28-17-5-2-6-18-28/h1,3-4,7-16,26H,2,5-6,17-18H2/b27-24- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJTXRSPIXTQFV-PNHLSOANSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)C(=NNC3=CC=CC=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=CC=C(C=C2)/C(=N\NC3=CC=CC=C3)/C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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